molecular formula C21H17BrClNO B5205331 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole

9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole

Cat. No. B5205331
M. Wt: 414.7 g/mol
InChI Key: RRHGVLRBQADTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole is not fully understood. However, studies have shown that this compound can bind to DNA and cause structural changes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole has been shown to have biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have potential as a fluorescent probe for detecting DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of using 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, its fluorescent properties make it a useful tool for detecting DNA damage. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential use in organic electronics and optoelectronic devices. Additionally, further studies are needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-6-chloro-4-methylphenol, which is reacted with ethylene oxide to form 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with carbazole in the presence of a catalyst to form the final product, 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole.

Scientific Research Applications

9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole has been studied for its potential applications in scientific research. This compound has shown promise as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for cancer treatment. Additionally, it has been studied for its potential use in organic electronics and optoelectronic devices.

properties

IUPAC Name

9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClNO/c1-14-12-17(22)21(18(23)13-14)25-11-10-24-19-8-4-2-6-15(19)16-7-3-5-9-20(16)24/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHGVLRBQADTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole

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